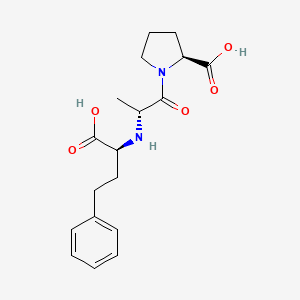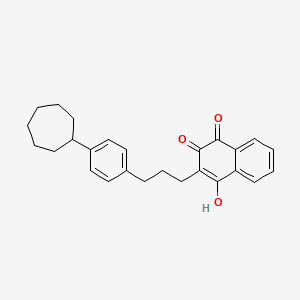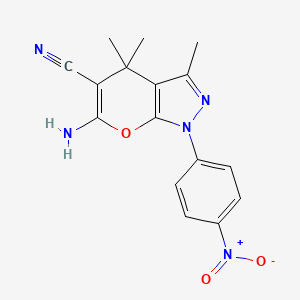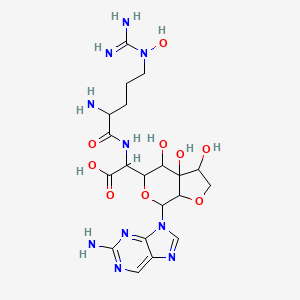
Miharamycin-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miharamycin-A is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces miharaensis. It is part of a unique class of antibiotics known for their complex structures and potent biological activities. This compound features a distinctive nine-carbon core saccharide and includes unusual amino acids such as N5-hydroxyarginine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Miharamycin-A involves a stereodivergent total synthesis approach. This method allows for the creation of all possible diastereoisomers of the compound, which has been crucial in solving its structural puzzles . The synthesis typically involves the assembly of the nine-carbon core saccharide and the incorporation of the amino acids through a series of chemical transformations.
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces miharaensis. The biosynthetic gene cluster responsible for its production has been identified and characterized, enabling the optimization of fermentation conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Miharamycin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced biological properties. These modifications can improve the compound’s stability, solubility, and efficacy .
Wissenschaftliche Forschungsanwendungen
Miharamycin-A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its antibiotic properties and potential use in treating bacterial infections. Additionally, its unique structure makes it a valuable tool for studying enzyme mechanisms and biosynthetic pathways .
Wirkmechanismus
Miharamycin-A exerts its effects by binding to specific molecular targets within bacterial cells. It inhibits the synthesis of nucleic acids by interfering with the function of essential enzymes. The compound’s unique structure allows it to interact with multiple pathways, leading to the disruption of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
- Amipurimycin
- Miharamycin-B
- Mithramycin
Comparison: Miharamycin-A is unique due to its nine-carbon core saccharide and the presence of N5-hydroxyarginine. While similar compounds like Amipurimycin and Miharamycin-B share structural features, this compound’s specific configuration and amino acid composition confer distinct biological activities. Mithramycin, another related compound, also exhibits potent antibiotic properties but differs in its molecular targets and pathways .
Eigenschaften
CAS-Nummer |
12626-16-3 |
|---|---|
Molekularformel |
C20H30N10O9 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
2-[[2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N10O9/c21-7(2-1-3-30(37)18(22)23)15(33)27-10(17(34)35)11-12(32)20(36)9(31)5-38-13(20)16(39-11)29-6-26-8-4-25-19(24)28-14(8)29/h4,6-7,9-13,16,31-32,36-37H,1-3,5,21H2,(H3,22,23)(H,27,33)(H,34,35)(H2,24,25,28) |
InChI-Schlüssel |
QSPCQKVMQODSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN(C(=N)N)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


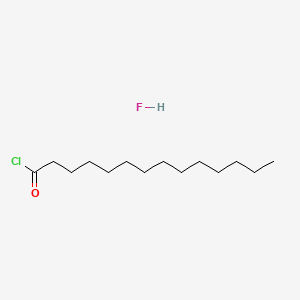
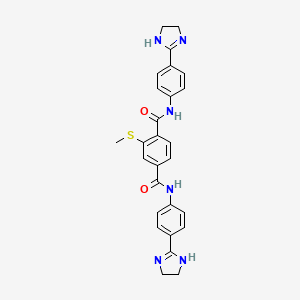
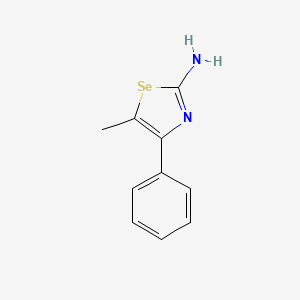

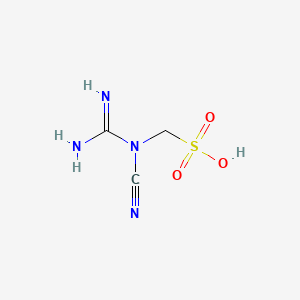
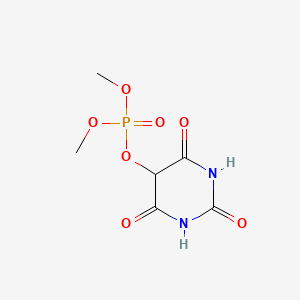
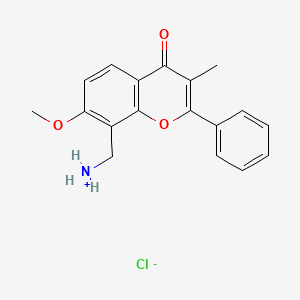
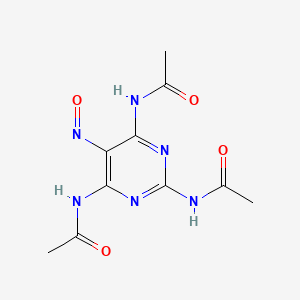
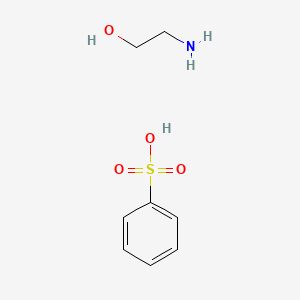
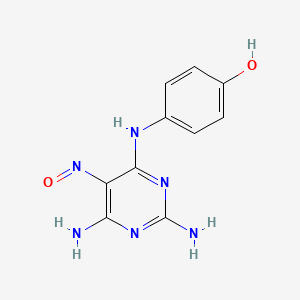
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
